molecular formula C14H15N5O2 B11775986 (6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

Cat. No.: B11775986
M. Wt: 285.30 g/mol
InChI Key: LTTMTWXTTNANDD-UHFFFAOYSA-N
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Description

(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine: is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazolopyridazine core substituted with a 2,5-dimethoxyphenyl group and a methanamine moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with 2,5-dimethoxybenzaldehyde under acidic conditions to form the triazolopyridazine core.

    Substitution Reaction: The triazolopyridazine core is then subjected to a substitution reaction with methanamine under basic conditions to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced triazolopyridazine derivatives.

    Substitution: Formation of substituted triazolopyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine
  • (6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamine

Uniqueness

Compared to similar compounds, (6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a unique candidate for various applications in research and industry.

Properties

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

[6-(2,5-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methanamine

InChI

InChI=1S/C14H15N5O2/c1-20-9-3-5-12(21-2)10(7-9)11-4-6-13-16-17-14(8-15)19(13)18-11/h3-7H,8,15H2,1-2H3

InChI Key

LTTMTWXTTNANDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN3C(=NN=C3CN)C=C2

Origin of Product

United States

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